molecular formula C24H24O4 B14513162 Diethyl 3,6-diphenylcyclohexa-1,4-diene-1,2-dicarboxylate CAS No. 63166-44-9

Diethyl 3,6-diphenylcyclohexa-1,4-diene-1,2-dicarboxylate

Cat. No.: B14513162
CAS No.: 63166-44-9
M. Wt: 376.4 g/mol
InChI Key: OVMRNCLQWIDBGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 3,6-diphenylcyclohexa-1,4-diene-1,2-dicarboxylate is an organic compound with the molecular formula C24H24O4 It is known for its unique structure, which includes a cyclohexa-1,4-diene ring substituted with phenyl groups and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3,6-diphenylcyclohexa-1,4-diene-1,2-dicarboxylate typically involves the Diels-Alder reaction. This reaction is a cycloaddition between a diene and a dienophile. In this case, the diene is 1,3-butadiene, and the dienophile is maleic anhydride. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene, at elevated temperatures to facilitate the formation of the cyclohexadiene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the process may involve continuous flow reactors to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,6-diphenylcyclohexa-1,4-diene-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the ester functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or substituted esters.

Scientific Research Applications

Diethyl 3,6-diphenylcyclohexa-1,4-diene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 3,6-diphenylcyclohexa-1,4-diene-1,2-dicarboxylate involves its interaction with molecular targets through its functional groups. The ester functionalities can undergo hydrolysis or other reactions, leading to the formation of active intermediates. The phenyl rings can participate in π-π interactions or other non-covalent interactions with biological targets, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    3,6-Diphenylcyclohexa-1,4-diene: Similar structure but lacks the ester functionalities.

    Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: Contains ester groups but has a different core structure.

    (±)-Diethyl trans-4-cyclohexene-1,2-dicarboxylate: Similar ester functionalities but different ring structure.

Uniqueness

Diethyl 3,6-diphenylcyclohexa-1,4-diene-1,2-dicarboxylate is unique due to its combination of a cyclohexa-1,4-diene ring with phenyl and ester groups, providing a versatile platform for various chemical reactions and applications.

Properties

CAS No.

63166-44-9

Molecular Formula

C24H24O4

Molecular Weight

376.4 g/mol

IUPAC Name

diethyl 3,6-diphenylcyclohexa-1,4-diene-1,2-dicarboxylate

InChI

InChI=1S/C24H24O4/c1-3-27-23(25)21-19(17-11-7-5-8-12-17)15-16-20(18-13-9-6-10-14-18)22(21)24(26)28-4-2/h5-16,19-20H,3-4H2,1-2H3

InChI Key

OVMRNCLQWIDBGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(C=CC1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.